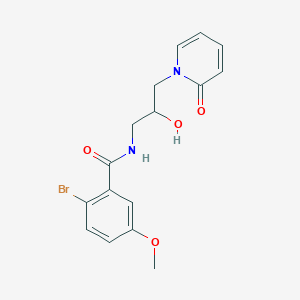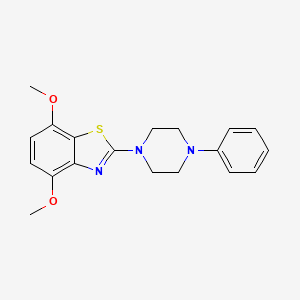![molecular formula C20H19N5O3 B2913731 N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide CAS No. 618080-97-0](/img/structure/B2913731.png)
N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide” is a chemical compound with the linear formula C23H18N6O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains additional functional groups, including a furylmethyl group, an imino group, an isopropyl group, and a carboxamide group .Aplicaciones Científicas De Investigación
Synthesis and Structural Modifications
Research efforts have been directed towards modifying structures related to pyrimidine derivatives to enhance their biological activity or reduce their susceptibility to metabolic degradation. For example, Linton et al. (2011) explored systematic structure modifications of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase (AO), crucial for improving the pharmacokinetics of potential drug candidates (Linton et al., 2011). This research highlights the importance of structural adjustments to bypass metabolic pathways that can limit the therapeutic potential of such compounds.
Heterocyclic Chemistry
The development of heterocyclic compounds, including those containing pyrimidine structures, is a significant area of interest due to their wide range of biological activities. Wamhoff et al. (1993) detailed the synthesis of heterocondensed pyrimidines from enaminonitriles, showcasing the versatility of these structures in synthesizing complex heterocyclic frameworks (Wamhoff et al., 1993). Such research underscores the chemical diversity and potential utility of pyrimidine derivatives in drug discovery and development.
Potential Pharmacological Activities
Investigations into the pharmacological activities of pyrimidine derivatives have revealed their potential as anti-inflammatory, analgesic, and anticancer agents. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including pyrimidine structures, demonstrating significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This research indicates the therapeutic potential of structurally diverse pyrimidine derivatives in managing pain and inflammation.
Catalytic Applications
Beyond pharmacological applications, pyrimidine derivatives also find utility in catalysis. Yoneda et al. (1981) reported the synthesis of pyridodipyrimidines that function as NAD-type redox catalysts, capable of oxidizing a variety of alcohols to their corresponding carbonyl compounds (Yoneda et al., 1981). This highlights the role of pyrimidine derivatives in facilitating chemical transformations, further expanding their application scope beyond biological systems.
Direcciones Futuras
Future research could focus on further elucidating the synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, safety and hazard assessments would be beneficial. Given the pharmacological potential of pyrimidine derivatives , this compound could also be explored for potential therapeutic applications.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-12(2)25-17(21)14(19(26)22-11-13-6-5-9-28-13)10-15-18(25)23-16-7-3-4-8-24(16)20(15)27/h3-10,12,21H,11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRWXYJPAPAXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=CC4=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


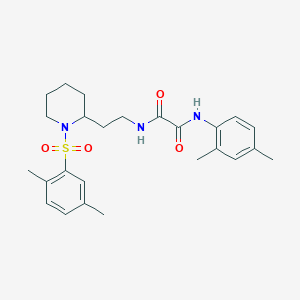


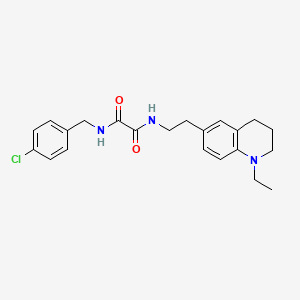
![Ethyl 4-[(2-oxo-3-propan-2-ylquinazolin-4-yl)carbamoylamino]benzoate](/img/structure/B2913659.png)


![N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2913663.png)
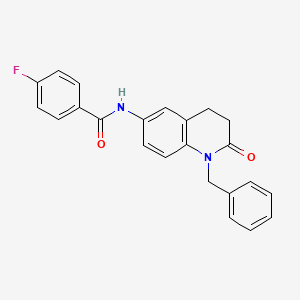
![6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2913665.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2913666.png)
